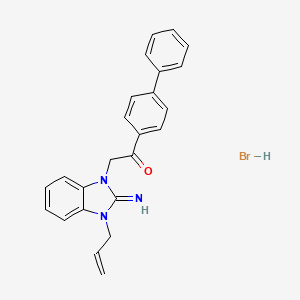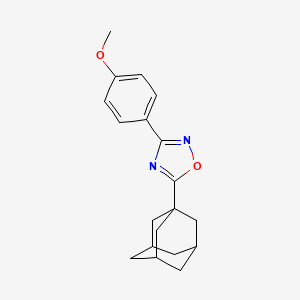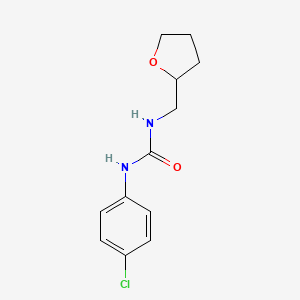
Methyl 9,10-dioxo-1-(3-oxo-3-phenylprop-1-ynyl)anthracene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 9,10-dioxo-1-(3-oxo-3-phenylprop-1-ynyl)anthracene-2-carboxylate is a complex organic compound with a unique structure that combines anthracene, a polycyclic aromatic hydrocarbon, with various functional groups including dioxo, phenylpropynyl, and carboxylate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9,10-dioxo-1-(3-oxo-3-phenylprop-1-ynyl)anthracene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through the cyclization of appropriate precursors under high-temperature conditions.
Introduction of the Dioxo Groups: The dioxo groups are introduced via oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Phenylpropynyl Group: This step involves a coupling reaction, often facilitated by palladium catalysts, to attach the phenylpropynyl group to the anthracene core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 9,10-dioxo-1-(3-oxo-3-phenylprop-1-ynyl)anthracene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the dioxo groups or other parts of the molecule.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the anthracene core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
科学的研究の応用
Methyl 9,10-dioxo-1-(3-oxo-3-phenylprop-1-ynyl)anthracene-2-carboxylate has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Photochemistry: Acts as a photosensitizer in various photochemical reactions.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Material Science: Utilized in the synthesis of novel polymers and materials with unique electronic properties.
作用機序
The mechanism of action of Methyl 9,10-dioxo-1-(3-oxo-3-phenylprop-1-ynyl)anthracene-2-carboxylate involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and leading to cell death. Additionally, it can interact with various enzymes and proteins, inhibiting their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
Anthracene-9,10-dione: Similar in structure but lacks the phenylpropynyl and carboxylate groups.
Phenylpropynyl Anthracene Derivatives: Compounds with similar phenylpropynyl groups but different substitutions on the anthracene core.
Carboxylated Anthracenes: Anthracene derivatives with carboxylate groups but different functional groups at other positions.
Uniqueness
Methyl 9,10-dioxo-1-(3-oxo-3-phenylprop-1-ynyl)anthracene-2-carboxylate is unique due to its combination of functional groups, which confer specific electronic and photochemical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
特性
IUPAC Name |
methyl 9,10-dioxo-1-(3-oxo-3-phenylprop-1-ynyl)anthracene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14O5/c1-30-25(29)19-11-12-20-22(24(28)18-10-6-5-9-17(18)23(20)27)16(19)13-14-21(26)15-7-3-2-4-8-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPAVCWUFQYBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C#CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methoxy-N-[2-(2-phenoxyethoxy)ethyl]ethanamine;oxalic acid](/img/structure/B4992544.png)

![3-[(2-CHLOROPHENYL)METHYL]-1,7-DIMETHYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4992561.png)
![3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4992565.png)

![2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-naphthalen-2-yl-1,3-thiazole;hydrobromide](/img/structure/B4992579.png)
![2-Methoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4992609.png)

![3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4992623.png)
![N-[(FURAN-2-YL)METHYL]-5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE](/img/structure/B4992637.png)
![N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4992644.png)

![1-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4-piperidinecarboxamide](/img/structure/B4992656.png)

